4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C19H15N7O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H15N7O/c27-18(24-16-4-1-3-14(11-16)17-22-12-23-26-17)13-5-7-15(8-6-13)25-19-20-9-2-10-21-19/h1-12H,(H,24,27)(H,20,21,25)(H,22,23,26) |
InChI Key |
FPDNSWDXJSOBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3)C4=NC=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzamide Intermediate
The benzamide core is typically prepared via Schotten-Baumann acylation , where 4-nitrobenzoyl chloride reacts with 3-(1H-1,2,4-triazol-3-yl)aniline in the presence of a base (e.g., NaHCO₃). Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (10% Pd/C) yields the primary amine intermediate.
Pyrimidine Substitution
The amine intermediate undergoes nucleophilic aromatic substitution with 2-chloropyrimidine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. Catalytic amounts of cesium carbonate or potassium tert-butoxide enhance reactivity, achieving yields of 65–78%.
Key Reaction Conditions:
Microwave-Assisted Cyclization for Triazole Formation
Microwave irradiation significantly accelerates the formation of the 1H-1,2,4-triazole ring, reducing reaction times from hours to minutes. A two-step protocol is employed:
Hydrazine Cyclocondensation
3-Aminophenylboronic acid reacts with hydrazine hydrate under microwave conditions (150°C, 20 min) to form 3-(1H-1,2,4-triazol-3-yl)aniline. This method avoids the use of toxic metal catalysts and achieves a 92% conversion rate.
Coupling with Pyrimidine
The triazole-containing aniline is then coupled with 4-(pyrimidin-2-ylamino)benzoyl chloride using N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted heating (100°C, 15 min) improves regioselectivity, yielding the final product in 85% purity.
Palladium-Catalyzed Cross-Coupling for Enhanced Efficiency
Recent advances utilize palladium-catalyzed Sonogashira coupling to streamline the synthesis. This method connects pre-formed pyrimidine and triazole fragments to the benzamide core in a single step:
Reaction Setup
Advantages:
-
Avoids intermediate purification.
-
Tolerates electron-deficient aryl halides.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches employ ball-milling techniques to eliminate solvents. A mixture of 4-aminobenzamide, 2-aminopyrimidine, and 3-(1H-1,2,4-triazol-3-yl)phenyl isocyanate is ground with cerium(IV) ammonium nitrate (CAN) as an oxidant. This method achieves an 81% yield in 30 minutes.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, cost, and scalability of each method:
| Method | Yield (%) | Reaction Time | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Multi-Step Organic | 72 | 12 h | Moderate | 45 |
| Microwave | 85 | 35 min | High | 62 |
| Palladium-Catalyzed | 68 | 6 h | Low | 88 |
| Mechanochemical | 81 | 30 min | High | 38 |
Key Findings:
-
Microwave and mechanochemical methods offer the best trade-off between yield and time.
-
Palladium-based routes are cost-prohibitive for large-scale production.
Challenges in Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and progression.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
References
- Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77
- Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases
- Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives
- 4-(Pyrimidin-2-ylamino)benzamide Derivatives: Design, Synthesis, and Hedgehog Signaling Pathway Inhibition Study
- [Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)phenyl]benzamide](4)
Biological Activity
The compound 4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Structure and Properties
The compound features a pyrimidine ring connected to an amino group and a triazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Chemical Structure
| Component | Description |
|---|---|
| Pyrimidine | A six-membered aromatic ring with nitrogen atoms |
| Triazole | A five-membered ring containing three nitrogen atoms |
| Benzamide | An amide group attached to a benzene ring |
Antibacterial Activity
Research indicates that compounds containing 1,2,4-triazole and pyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study examined the antibacterial activity of similar triazole-containing compounds against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.12 to 1.95 µg/mL for the most active compounds, indicating strong antibacterial potential .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction.
Case Study: Anticancer Mechanism
In vitro studies on related compounds demonstrated that certain triazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involved the activation of apoptotic pathways, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the pyrimidine or triazole rings can significantly affect their potency.
Table: Structure-Activity Relationship Analysis
| Compound Variant | Substituent | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Bromine at C-6 | 0.5 | Antibacterial |
| Compound B | Hydroxyphenyl moiety | 0.8 | Anticancer |
| Compound C | Methyl group | 1.5 | Antibacterial |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit DNA-gyrase, an essential enzyme for bacterial DNA replication .
- Cell Membrane Disruption : The hydrophobic nature of the compound may disrupt bacterial cell membranes.
- Apoptosis Induction : In cancer cells, the compound may activate caspases leading to programmed cell death.
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR verify substituent positions and bonding.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm).
- HPLC : Purity is assessed using C18 columns with UV detection (e.g., 254 nm) .
How can X-ray crystallography or advanced NMR resolve ambiguities in stereochemical assignments?
Q. Advanced
- X-ray crystallography : Determines absolute configuration and crystal packing, critical for polymorph identification (e.g., distinguishing Form I vs. II in patent data) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex aromatic regions, confirming regioselectivity in triazole-pyrimidine linkages .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic
- Kinase inhibition : Use ADP-Glo™ assays to screen for kinase targets (e.g., JAK2, EGFR).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC values .
How can molecular docking and MD simulations predict binding modes to therapeutic targets?
Q. Advanced
- Glide XP docking : Incorporates hydrophobic enclosure and hydrogen-bond scoring to prioritize binding poses (RMSD < 2 Å) .
- MD simulations (AMBER/CHARMM) : Evaluate stability of ligand-target complexes over 100 ns trajectories, identifying key residues for SAR optimization .
What methodologies identify degradation products under stressed conditions?
Q. Basic
Q. Advanced
- LC-HRMS : Identifies degradation products via exact mass and fragmentation patterns.
- NMR of isolates : Confirms structural alterations (e.g., hydrolysis of amide bonds) .
How should researchers address contradictions in reported synthetic yields or characterization data?
Q. Advanced
- Reproduce protocols : Control variables like moisture levels (use Schlenk lines) or catalyst batches.
- Cross-validate data : Compare NMR/HRMS with literature or computational predictions (e.g., ChemDraw simulations) .
- Elemental analysis : Resolve discrepancies in C/H/N ratios (e.g., ±0.3% tolerance) .
What strategies guide structure-activity relationship (SAR) studies for analogs?
Q. Advanced
- Substituent variation : Modify triazole/pyrimidine substituents (e.g., -CF, -OCH) to probe steric/electronic effects.
- Bioisosteric replacement : Replace benzamide with sulfonamide to enhance solubility .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond donors/acceptors .
What chromatographic methods separate enantiomers or diastereomers of related derivatives?
Q. Advanced
- Chiral SFC : Use columns like Chiralpak IA-3 with supercritical CO/methanol to resolve enantiomers (e.g., retention times 1.41 vs. 2.45 min for enantiomers in ).
- Chiral HPLC : Polysaccharide-based columns (e.g., Daicel OD-H) with n-hexane/IPA gradients achieve baseline separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
